VP3.15 dihydrobromide
Overview
Description
VP3.15 dihydrobromide is a potent, orally bioavailable, and central nervous system-penetrant dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3. It has shown significant neuroprotective and neuroreparative activities, making it a promising candidate for the treatment of neurodegenerative diseases such as multiple sclerosis .
Mechanism of Action
- VP3.15 dihydrobromide inhibits PDE7, leading to increased cAMP levels. Elevated cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity .
- Simultaneously, this compound inhibits GSK-3, affecting downstream signaling pathways involved in cell survival, neuroprotection, and neurorepair .
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
VP3.15 dihydrobromide plays a crucial role in biochemical reactions by inhibiting the activity of PDE7 and GSK3. The compound exhibits IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK3 . By inhibiting these enzymes, this compound modulates various signaling pathways involved in inflammation and myelination. The interaction with PDE7 and GSK3 is characterized by competitive inhibition, where this compound binds to the active sites of these enzymes, preventing their normal substrates from binding and thus inhibiting their activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes neuroprotection and neurorepair by enhancing cell survival and reducing inflammation . The compound influences cell signaling pathways, such as the cyclic AMP (cAMP) pathway and the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism. This compound has been shown to increase the expression of genes involved in myelination and reduce the expression of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PDE7 and GSK3. By inhibiting PDE7, the compound increases intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling molecules . Inhibition of GSK3 leads to the stabilization and activation of β-catenin, a key regulator of the Wnt signaling pathway. These molecular interactions result in the modulation of gene expression, enzyme activity, and cellular processes that contribute to neuroprotection and neurorepair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro and in vivo studies, this compound has shown sustained neuroprotective and anti-inflammatory effects over extended periods. Long-term exposure to the compound has been associated with enhanced remyelination and reduced neuroinflammation in animal models of MS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without causing toxicity . At higher doses, this compound may cause adverse effects, such as gastrointestinal disturbances and liver toxicity. The threshold for these toxic effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with PDE7 and GSK3. The compound affects the cAMP signaling pathway by inhibiting PDE7, leading to increased levels of cAMP and activation of PKA . Additionally, inhibition of GSK3 by this compound modulates the Wnt/β-catenin pathway, resulting in changes in metabolic flux and metabolite levels. These interactions contribute to the compound’s neuroprotective and neuroreparative effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, PDE7 and GSK3 . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy and specificity. These localization patterns contribute to the compound’s ability to modulate cellular processes and promote neuroprotection and neurorepair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VP3.15 dihydrobromide involves the formation of a heterocyclic core structure, specifically a 5-imino-1,2,4-thiadiazole family compound. The synthetic route typically includes the following steps:
- Formation of the thiadiazole ring.
- Introduction of the imino group.
- Bromination to form the dihydrobromide salt.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
VP3.15 dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different analogs.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
VP3.15 dihydrobromide has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 7 and glycogen synthase kinase 3.
Biology: Investigated for its role in neuroprotection and neuroregeneration.
Medicine: Potential therapeutic agent for neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative and inflammatory diseases
Comparison with Similar Compounds
Similar Compounds
- Cyanoacetohydrazide
- Bikinin
- GNF4877
- Indirubin
- 9-Hydroxycanthin-6-one
Uniqueness
VP3.15 dihydrobromide stands out due to its dual inhibitory action on both phosphodiesterase 7 and glycogen synthase kinase 3, which is not commonly found in other similar compounds. This dual action provides a unique therapeutic advantage in treating neurodegenerative diseases by simultaneously addressing neuroinflammation and promoting neuroregeneration .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZOXQDSKOPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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